molecular formula C14H14O4 B14864630 6-tert-Butyl-4-oxo-4H-chromene-3-carboxylic acid

6-tert-Butyl-4-oxo-4H-chromene-3-carboxylic acid

Cat. No.: B14864630
M. Wt: 246.26 g/mol
InChI Key: USPUWPVSFNDEIE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-4-oxo-4H-chromene-3-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-hydroxycoumarin with tert-butyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

6-tert-Butyl-4-oxo-4H-chromene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-tert-Butyl-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycoumarin: A precursor in the synthesis of 6-tert-Butyl-4-oxo-4H-chromene-3-carboxylic acid.

    7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid: A structurally similar compound with different substituents.

    Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate: Another chromene derivative with distinct biological activities.

Uniqueness

This compound is unique due to its specific tert-butyl and carboxylic acid substituents, which confer distinct chemical and biological properties. These substituents enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

6-tert-butyl-4-oxochromene-3-carboxylic acid

InChI

InChI=1S/C14H14O4/c1-14(2,3)8-4-5-11-9(6-8)12(15)10(7-18-11)13(16)17/h4-7H,1-3H3,(H,16,17)

InChI Key

USPUWPVSFNDEIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)C(=O)O

Origin of Product

United States

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